1-(2,4-dimethoxyphenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative of 1-ethyl-1H-pyrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield. Purification steps such as recrystallization or chromatography are essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHOXYPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA
- N-(2,4-DIMETHOXYPHENYL)-N’-[(1-ETHYL-1H-IMIDAZOL-4-YL)METHYL]UREA
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N’-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H20N4O3 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(1-ethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C15H20N4O3/c1-4-19-10-11(9-17-19)8-16-15(20)18-13-6-5-12(21-2)7-14(13)22-3/h5-7,9-10H,4,8H2,1-3H3,(H2,16,18,20) |
InChI Key |
KOHMCQYSZRVEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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